3-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a quinoxaline moiety, a pyrrolidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the quinoxaline core. Common synthetic methods include:
Aza-reaction: This involves the coupling of an imine and an electron-rich alkene.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction.
Metal-mediated reaction: Transition metals like palladium or copper are used to catalyze the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The quinoxaline ring can be hydrogenated to form a dihydroquinoxaline derivative.
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.
Substitution: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of the carboxylic acid derivative.
Scientific Research Applications
3-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The quinoxaline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-one: Shares the quinoxaline core but lacks the pyrrolidine and tert-butyl ester groups.
Coumarins: Similar in structure but with a different heterocyclic core.
Uniqueness
3-(6-Nitro-quinoxalin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a quinoxaline core, a pyrrolidine ring, and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties that are not found in simpler quinoxaline derivatives .
Properties
Molecular Formula |
C18H22N4O4S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
tert-butyl 3-[(6-nitroquinoxalin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H22N4O4S/c1-18(2,3)26-17(23)21-7-6-12(10-21)11-27-16-9-19-15-8-13(22(24)25)4-5-14(15)20-16/h4-5,8-9,12H,6-7,10-11H2,1-3H3 |
InChI Key |
ZTZQDLCHVJJJGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CSC2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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